molecular formula C16H13F3O3 B2748906 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590376-46-8

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B2748906
CAS No.: 590376-46-8
M. Wt: 310.272
InChI Key: VQNZSLRIXIXYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects . The benzyl ether linkage also plays a role in the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups enhances its versatility in various research and industrial applications .

Properties

IUPAC Name

3-methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-14-7-3-5-12(9-20)15(14)22-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZSLRIXIXYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.